molecular formula C38H62B2O6 B12952817 1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-

Cat. No.: B12952817
M. Wt: 636.5 g/mol
InChI Key: BBBDDCCQPJSJSU-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is known for its unique structural features and its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- typically involves the reaction of pinacolborane with appropriate naphthalene derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-oxygen bonds .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pinacolborane, alkylbenzenes, and aryl iodides. The reactions are typically carried out in the presence of transition metal catalysts such as palladium or copper, under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .

Scientific Research Applications

1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- exerts its effects involves the formation of stable boron-oxygen bonds. These bonds facilitate various chemical transformations, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved include the activation of alkenes and alkynes, leading to the formation of boron-containing products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 2,2’-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl- is unique due to its complex structure and the presence of octyloxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in specialized applications where other boron-containing compounds may not be as effective .

Properties

Molecular Formula

C38H62B2O6

Molecular Weight

636.5 g/mol

IUPAC Name

2-[2,6-dioctoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C38H62B2O6/c1-11-13-15-17-19-21-27-41-31-25-23-30-29(33(31)39-43-35(3,4)36(5,6)44-39)24-26-32(42-28-22-20-18-16-14-12-2)34(30)40-45-37(7,8)38(9,10)46-40/h23-26H,11-22,27-28H2,1-10H3

InChI Key

BBBDDCCQPJSJSU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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